(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
Description
The compound, a thiazol-4-one derivative, features a piperazine ring substituted with a 2-hydroxyethyl group and a 4-(methylsulfanyl)benzylidene moiety. Its structure combines a heterocyclic thiazolone core with a piperazine linker, a design common in bioactive molecules targeting enzymes or receptors. The methylsulfanyl group introduces sulfur-based hydrophobicity, while the hydroxyethyl substituent enhances solubility, making it distinct among piperazine-containing analogs .
Properties
IUPAC Name |
(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-23-14-4-2-13(3-5-14)12-15-16(22)18-17(24-15)20-8-6-19(7-9-20)10-11-21/h2-5,12,21H,6-11H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSOKIBIUPVQND-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one, often referred to as a thiazole derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₇H₂₁N₃O₂S₂
- Molecular Weight : 357.49 g/mol
- IUPAC Name : this compound
The presence of the thiazole ring and piperazine moiety is significant for its biological activity.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of thiazole derivatives. A notable study indicated that compounds with similar structures exhibited moderate to good antibacterial effects against various pathogens. For instance, derivatives containing the thiazole ring showed efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance activity .
| Compound | Activity | Target Organism |
|---|---|---|
| 5e | Moderate | E. coli |
| 5k | Good | S. aureus |
| 5g | Excellent | P. aeruginosa |
Anticancer Activity
Research has shown that thiazole derivatives possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interference with specific signaling pathways involved in cell growth and apoptosis. For example, studies demonstrated that certain thiazoles inhibited the proliferation of human cancer cell lines through the induction of apoptosis and modulation of cell cycle progression .
Neuroprotective Effects
Emerging research suggests that the compound may exhibit neuroprotective effects. Thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions like Alzheimer's disease .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.
- Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative damage.
Study on Antimicrobial Efficacy
In a comparative study on various thiazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated a significant reduction in bacterial growth compared to controls, particularly against resistant strains .
Evaluation of Anticancer Potential
A study investigating the anticancer effects on breast cancer cell lines revealed that treatment with this thiazole derivative resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to G0/G1 phase arrest and increased apoptosis markers .
Comparison with Similar Compounds
Key Structural Attributes :
- Piperazine moiety : Enhances pharmacokinetic properties and serves as a pharmacophore.
- 4-(Methylsulfanyl)benzylidene : Contributes to π-π stacking and hydrophobic interactions.
- 2-Hydroxyethyl group : Improves aqueous solubility compared to alkyl/aryl substituents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three structurally related thiazol-4-one derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : The target compound’s 2-hydroxyethyl group likely improves aqueous solubility compared to methylphenyl () or chlorophenyl () analogs.
- Bioactivity : Piperazine derivatives often exhibit antiproliferative or receptor-binding activity . The hydroxyethyl and methylsulfanyl groups may modulate target specificity.
Spectroscopic and Analytical Data
Infrared Spectroscopy :
Chromatography :
- reports an Rf value of 0.7 for a pyrazol-3-one derivative; the target compound’s polarity (due to hydroxyethyl) may lower Rf in similar TLC conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
